3-Isopropyl-2H-benzo[b][1,4]oxazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-propan-2-yl-2H-1,4-benzoxazine |
InChI |
InChI=1S/C11H13NO/c1-8(2)10-7-13-11-6-4-3-5-9(11)12-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
VSNQGYZURPRQMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2OC1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 3 Isopropyl 2h Benzo B 1 2 Oxazine
Detailed Reaction Mechanisms for 3-Isopropyl-2H-benzo[b]nih.govmasterorganicchemistry.comoxazine Formation
The construction of the 2H-benzo[b] nih.govmasterorganicchemistry.comoxazine (B8389632) ring system can be achieved through several synthetic strategies, each with its own characteristic mechanism.
Nucleophilic aromatic substitution (SNAr) represents a fundamental approach to forming the benzoxazine (B1645224) core. wikipedia.org In this reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. wikipedia.org
The SNAr mechanism typically proceeds through a two-step addition-elimination sequence. youtube.commasterorganicchemistry.com The initial step involves the attack of the nucleophile on the carbon atom bearing the leaving group, which disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
For the synthesis of 3-substituted-2H-benzo[b] nih.govmasterorganicchemistry.comoxazines, a common strategy involves the reaction of a suitably substituted 2-aminophenol (B121084) with a substrate containing a good leaving group. For instance, the synthesis of 3-aryl-2H-benzo[b] nih.govmasterorganicchemistry.comoxazin-2-ones can be achieved by reacting 2-aminophenols with oxalyl chloride to form 1,4-benzoxazinediones, which are then converted to 3-chloro-1,4-benzoxazin-2-one derivatives. nih.gov Subsequent treatment with a nucleophile, such as an indole, leads to the desired product via an SNAr reaction. nih.gov
Table 1: Key Features of SNAr Reactions in Benzoxazine Synthesis
| Feature | Description |
| Reaction Type | Nucleophilic Aromatic Substitution (Addition-Elimination) |
| Key Intermediate | Meisenheimer Complex (a resonance-stabilized carbanion) youtube.com |
| Requirement | Electron-withdrawing groups on the aromatic ring masterorganicchemistry.comwikipedia.org |
| Leaving Group | Typically a halide or other good leaving group wikipedia.org |
| Stereochemistry | Substitution occurs at the carbon bearing the leaving group masterorganicchemistry.com |
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that provides an efficient pathway for the synthesis of various heterocyclic compounds, including benzo[b] nih.govmasterorganicchemistry.comoxazines. nih.gov This rearrangement has been proven to be more efficient than some conventional methods for preparing certain benzoxazine derivatives. nih.gov
The general mechanism of the Smiles rearrangement involves an intramolecular attack of a nucleophile on an activated aromatic ring, leading to the cleavage of a carbon-heteroatom bond and the formation of a new one. This process is particularly useful in the synthesis of 4,7-disubstituted-2H-benzo[b] nih.govmasterorganicchemistry.com-oxazin-3(4H)-ones. nih.gov The synthesis of 2H-benzo[b] nih.govmasterorganicchemistry.comoxazin-3(4H)-one derivatives has been accomplished through a multi-step process that includes a Smiles rearrangement as a key step. nih.gov
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. mdpi.comnih.gov In the context of benzoxazines, C-H activation strategies offer a direct route to introduce various substituents onto the aromatic core.
Palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b] nih.govmasterorganicchemistry.comoxazin-2-ones has been demonstrated using N-halosuccinimides. rsc.orgresearchgate.net In this reaction, the nitrogen atom within the heterocyclic ring acts as a directing group, guiding the halogenation to a specific position on the phenyl ring. rsc.orgresearchgate.net This method is notable for its high functional group tolerance and efficiency. rsc.orgresearchgate.net The proposed mechanism involves the coordination of the palladium catalyst to the nitrogen atom, followed by C-H activation at the ortho position of the phenyl group. mdpi.com
Cycloaddition reactions provide a convergent approach to the synthesis of the 2H-benzo[b] nih.govmasterorganicchemistry.comoxazine scaffold. A [3+2] cycloaddition/oxidative aromatization sequence has been developed for the one-pot synthesis of oxazoles from 2H-azirines and aldehydes, which highlights the potential of cycloaddition strategies in forming related heterocyclic systems. nih.gov While not directly forming the benzoxazine ring in this specific example, it showcases the utility of cycloaddition chemistry.
A rhodium(II)-catalyzed reaction between 1-tosyl-1,2,3-triazoles and halohydrins has been reported to yield 2,6-substituted 3,4-dihydro-2H-1,4-oxazines. organic-chemistry.org The proposed mechanism involves the formation of a rhodium carbenoid, which undergoes a 1,3-insertion into the O-H bond of the halohydrin, followed by an annulation step to form the oxazine ring. organic-chemistry.org
Role of Catalysis in Benzo[b]nih.govmasterorganicchemistry.comoxazine Synthesis and Reactivity
Catalysis plays a pivotal role in both the synthesis and subsequent functionalization of the 2H-benzo[b] nih.govmasterorganicchemistry.comoxazine scaffold, enabling milder reaction conditions, higher yields, and improved selectivity.
Gold(I) catalysts, such as Echavarren's catalyst, have been effectively used in the cycloisomerization of N-(2-alkynyl)aryl benzamides to produce 4H-benzo[d] nih.govnih.govoxazines. nih.gov The proposed mechanism involves the coordination of the gold(I) catalyst to the alkyne, followed by a chemoselective 6-exo-dig cyclization through the attack of the amide oxygen onto the activated alkyne. nih.gov
Palladium catalysis is instrumental in C-H functionalization reactions of benzoxazines, as seen in the regioselective halogenation of 3-phenyl-2H-benzo[b] nih.govmasterorganicchemistry.comoxazin-2-ones. rsc.orgresearchgate.net The catalyst facilitates the C-H activation process, leading to the formation of new carbon-halogen bonds. rsc.orgresearchgate.net
In some instances, the coupling reagent itself can play a catalytic or promoting role. For example, in the synthesis of a compound containing both benzothiazole (B30560) and benzo nih.govmasterorganicchemistry.comoxazin-3(4H)-one moieties, the coupling reagent HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) was found to be crucial for achieving high yields. nih.gov
Table 2: Catalysts in Benzoxazine Synthesis and Functionalization
| Catalyst Type | Reaction | Role of Catalyst |
| Gold(I) Complexes nih.gov | Cycloisomerization | Activates alkyne for nucleophilic attack |
| Palladium(II) Acetate rsc.orgresearchgate.net | C-H Halogenation | Facilitates C-H activation and directs regioselectivity |
| Rhodium(II) Complexes organic-chemistry.org | Annulation | Forms a rhodium carbenoid intermediate |
| Cesium Carbonate arkat-usa.org | Cyclization | Acts as a base catalyst in microwave-assisted synthesis |
Tautomerism and Isomerization Processes within the 2H-benzo[b]nih.govmasterorganicchemistry.comoxazine Scaffold
Tautomerism and isomerization are important considerations in the chemistry of 2H-benzo[b] nih.govmasterorganicchemistry.comoxazines, as they can influence the reactivity and biological activity of these compounds. The 2H-benzo[b] nih.govmasterorganicchemistry.comoxazine scaffold can exist in different tautomeric forms, although the 2H-form is generally the most stable. The potential for isomerization, particularly in the context of synthesis, can lead to the formation of different isomers. For instance, in nucleophilic aromatic substitution reactions involving a benzyne (B1209423) intermediate, the incoming nucleophile can add to either of the two carbons of the triple bond, potentially leading to a mixture of isomers. youtube.com
Influence of Reaction Conditions on Mechanistic Pathways (e.g., Solvent, Temperature, Catalyst)
The mechanistic pathways in the synthesis and reactions of the 2H-benzo[b] nih.govnih.govoxazine scaffold are highly sensitive to the surrounding reaction conditions. Key parameters such as the choice of solvent, operating temperature, and the presence or absence of a catalyst can dictate the reaction's efficiency, yield, and even the nature of the final product. While specific studies on 3-isopropyl-2H-benzo[b] nih.govnih.govoxazine are not extensively detailed in the literature, the principles governing the synthesis of related benzoxazine derivatives provide critical insights into how these factors steer the reaction mechanisms.
Solvent Effects:
The solvent plays a crucial role in the synthesis of 2H-benzo[b] nih.govnih.govoxazines, primarily by influencing the solubility of reactants and stabilizing intermediates or transition states. In the synthesis of 3-substituted-2H-benzo[b] nih.govnih.govoxazines via the reaction of phenacylbromides and aminophenols, various solvents have been tested to optimize reaction yields. For instance, in the synthesis of related oxazines, ethanol (B145695) proved to be a superior solvent compared to others when used in conjunction with a suitable base. arkat-usa.org One study on an oxidative synthesis route noted a switch to acetonitrile (B52724) as a solvent to streamline the process and improve yield. sci-hub.se The polarity and protic or aprotic nature of the solvent can affect the rate of nucleophilic substitution, a common step in the formation of the oxazine ring.
Temperature and Reaction Time:
Temperature is a critical factor that directly impacts the reaction rate and selectivity. Many synthetic procedures for benzoxazine derivatives require elevated temperatures, often achieved through conventional refluxing for several hours. nih.gov For example, the synthesis of 1,4-benzoxazinediones, a precursor for some benzoxazine derivatives, involves stirring at 120°C for 3 hours. nih.gov
However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the approach to these reactions. Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times and often leads to higher yields and fewer by-products. arkat-usa.org In one study, reactions that took 5 hours to reach 40% yield at room temperature were completed in just 3-5 minutes with yields of 70-86% under microwave irradiation. arkat-usa.org This efficiency is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture. arkat-usa.org The synthesis of 3-aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones via a metal-free nucleophilic aromatic substitution (SNAr) reaction was also significantly improved with microwave assistance, reducing reaction times to 7-12 minutes and providing yields between 55% and 82%. nih.govresearchgate.net
Catalyst Influence:
Catalysts are instrumental in many synthetic routes toward 2H-benzo[b] nih.govnih.govoxazines, often by activating substrates or facilitating key bond-forming steps.
Base Catalysts: The choice of base is crucial in reactions involving 2-aminophenols. In the synthesis from phenacylbromides, cesium carbonate (Cs2CO3) was found to be the most effective base catalyst compared to sodium carbonate (Na2CO3) and potassium carbonate (K2CO3), enabling the reaction to proceed even at room temperature. arkat-usa.org In other syntheses, potassium carbonate is used in conjunction with a phase transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) to facilitate the reaction between aqueous and organic phases. nih.gov
Oxidants: In oxidative cyclization reactions, the choice of oxidant is key. An investigation into the synthesis of 6,8-di-tert-butyl-3-phenyl-2H-benzo[b] nih.govnih.govoxazine found that using iodine as the oxidant in combination with triethylamine (B128534) as the base resulted in a high yield of 89%. sci-hub.se
Metal Catalysts: While many modern methods aim for sustainable, metal-free syntheses nih.govresearchgate.net, some routes employ metal catalysts. For example, gold(I)-catalyzed cycloisomerization has been used to synthesize substituted 4H-benzo[d] nih.govsci-hub.seoxazines, a related isomer class. researchgate.net The avoidance of metal catalysts is often preferred to reduce environmental impact and simplify product purification. nih.gov
The interplay of these conditions is summarized in the following tables, which are based on optimization studies for the synthesis of closely related benzoxazine derivatives.
Table 1: Optimization of Base and Solvent in the Synthesis of a 2H-Benzo[b] nih.govnih.govoxazine Derivative arkat-usa.org
| Entry | Base | Solvent | Method | Time | Yield (%) |
| 1 | Na2CO3 | Ethanol | Reflux | 8 h | 60 |
| 2 | K2CO3 | Ethanol | Reflux | 8 h | 65 |
| 3 | Cs2CO3 | Ethanol | Stirring | 5 h | 40 |
| 4 | Cs2CO3 | Ethanol | Microwave | 3-5 min | 70-86 |
| 5 | Cs2CO3 | Acetonitrile | Microwave | 5 min | 60 |
This table illustrates the superior performance of Cs2CO3 as a base and microwave irradiation as a heating method in ethanol for the synthesis of 2H-benzo[b] nih.govnih.govoxazines from phenacylbromides and 2-aminophenols.
Table 2: Influence of Reaction Conditions on SNAr Synthesis of a 3-Aryl-2H-benzo[b] nih.govnih.govoxazin-2-one nih.gov
| Entry | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | AlCl3 | Dichloromethane | Reflux | 12 h | No Product |
| 2 | - | DMF | 120 (Microwave) | 12 min | 82 |
| 3 | - | Dioxane | 120 (Microwave) | 12 min | 65 |
| 4 | - | Toluene | 120 (Microwave) | 12 min | 58 |
| 5 | - | Acetonitrile | 120 (Microwave) | 12 min | 45 |
This table demonstrates the effectiveness of microwave-assisted, catalyst-free synthesis in a polar aprotic solvent like DMF for the SNAr reaction to form the benzoxazinone (B8607429) ring system.
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Isopropyl 2h Benzo B 1 2 Oxazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for a complete structural assignment of 2H-benzo[b] nih.govarkat-usa.orgoxazine (B8389632) derivatives.
¹H NMR Applications
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and connectivity of protons in a molecule. In the context of 2H-benzo[b] nih.govarkat-usa.orgoxazine derivatives, specific chemical shifts and coupling patterns are indicative of the core structure and its substituents.
For instance, in various 3-aryl-2H-benzo[b] nih.govarkat-usa.orgoxazin-2-one derivatives, the aromatic protons on the benzo[b] nih.govarkat-usa.orgoxazine ring system typically appear in the range of δ 7.0-8.0 ppm. The exact chemical shifts and multiplicities of these protons are influenced by the nature and position of substituents on the aromatic ring. The protons of the oxazine ring also exhibit characteristic signals. For example, the methylene (B1212753) protons (-CH₂-) in the oxazine ring of some derivatives have been observed at specific chemical shifts, confirming the presence of the heterocyclic ring.
A study on 3-(p-tolyl)-3,4-dihydro-2H-benzo[e] nih.govrsc.orgoxazine showed characteristic peaks for the O-CH₂-N and Ar-CH₂-N protons at 5.71 ppm and 5.00 ppm, respectively, which is indicative of the oxazine ring formation nih.gov. While this is a related but different isomer, it highlights how ¹H NMR can confirm the presence of the core heterocyclic structure.
Table 1: Representative ¹H NMR Data for Selected 2H-benzo[b] nih.govarkat-usa.orgoxazine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2H-benzo[b] nih.govarkat-usa.orgoxazine-2,3(4H)-dione | DMSO-d₆ | 11.89 (s, 1H), 7.25 (d, J = 8.0 Hz, 1H), 7.20 (t, J = 7.6 Hz, 1H), 7.11 (t, J = 8.2 Hz, 2H) nih.gov |
| 3-chloro-2H-benzo[b] nih.govarkat-usa.orgthiazine 1,1-dioxide | CDCl₃ | 8.06 (s, 1H, tri-H), 7.91 (d, J = 8.0 Hz, 1H), 7.77 (d, J = 8.0 Hz, 2H), 7.72 (d, J = 8.0 Hz, 1H), 7.60–7.55 (m, 1H), 7.48 (d, J = 8.0 Hz, 2H), 7.38–7.34 (m, 1H), 5.27 (s, 2H, N–CH₂), 4.33 (s, 2H, SO₂–CH₂), 3.78 (t, J = 4.0 Hz, 4H, 2N–CH₂), 3.56 (t, J = 4.0 Hz, 4H, 2N–CH₂) sigmaaldrich.com |
Note: The data presented is for related derivatives and not for 3-Isopropyl-2H-benzo[b] nih.govarkat-usa.orgoxazine.
¹³C NMR Applications
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.
For 2H-benzo[b] nih.govarkat-usa.orgoxazine derivatives, the aromatic carbons typically resonate in the region of δ 115-155 ppm. The carbons of the oxazine ring and any substituents will have characteristic chemical shifts. For example, the carbonyl carbon in 2H-benzo[b] nih.govarkat-usa.orgoxazin-2-one derivatives is typically observed at a downfield chemical shift.
In the case of 2H-benzo[b] nih.govarkat-usa.orgoxazine-2,3(4H)-dione, the carbon signals were observed at δ 153.99, 150.83, 140.56, 125.57, 124.84, 123.11, 116.28, and 115.67 ppm nih.gov.
Table 2: Representative ¹³C NMR Data for Selected 2H-benzo[b] nih.govarkat-usa.orgoxazine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2H-benzo[b] nih.govarkat-usa.orgoxazine-2,3(4H)-dione | DMSO-d₆ | 153.99, 150.83, 140.56, 125.57, 124.84, 123.11, 116.28, 115.67 nih.gov |
| 3-chloro-2H-benzo[b] nih.govarkat-usa.orgthiazine 1,1-dioxide | CDCl₃ | 153.35, 146.46, 143.03, 136.38, 133.12, 132.29, 130.86, 129.87, 128.72(2C), 124.14, 122.85, 122.10(2C), 121.00, 59.68, 49.54, 46.39(2C), 44.30(2C) sigmaaldrich.com |
Note: The data presented is for related derivatives and not for 3-Isopropyl-2H-benzo[b] nih.govarkat-usa.orgoxazine.
Advanced NMR Techniques (e.g., DEPT-135, 2D-NMR) for Comprehensive Structural Analysis
For more complex structures, advanced NMR techniques are employed. Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are used to differentiate between CH, CH₂, and CH₃ groups. 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons, providing a complete and unambiguous structural elucidation. While specific data for 3-isopropyl-2H-benzo[b] nih.govarkat-usa.orgoxazine is unavailable, these techniques are routinely applied to its derivatives for full characterization.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.
In 2H-benzo[b] nih.govarkat-usa.orgoxazine derivatives, characteristic IR absorption bands are expected for the C-O-C (ether) and C-N linkages of the oxazine ring, as well as for the aromatic C-H and C=C bonds. For derivatives containing a carbonyl group, a strong absorption band is typically observed in the range of 1680-1750 cm⁻¹.
For example, 2H-benzo[b] nih.govarkat-usa.orgoxazine-2,3(4H)-dione exhibits strong IR absorption bands at 1700 and 1775 cm⁻¹, corresponding to the two carbonyl groups nih.gov.
Table 3: Characteristic IR Absorption Bands for 2H-benzo[b] nih.govarkat-usa.orgoxazine Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| C=O Stretch (in oxazin-2-ones) | 1680-1775 nih.gov |
| Aromatic C=C Stretch | 1450-1600 |
| C-O-C Stretch (ether) | 1000-1300 |
| C-N Stretch | 1000-1350 |
Note: These are general ranges and the exact positions depend on the specific molecular structure.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
The mass spectrum of a 2H-benzo[b] nih.govarkat-usa.orgoxazine derivative will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide valuable clues about the structure of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. This is a crucial step in the identification of a new compound. For example, the HRMS data for (Z)-6-chloro-3-(2-(4-fluorophenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b] nih.govarkat-usa.orgoxazin-2-one was reported as calculated for C₁₆H₉ClFNO₃ [M+H]⁺: 318.0255; found 318.0259, confirming its elemental formula nih.gov.
X-ray Crystallography for Definitive Three-Dimensional Structural Characterization
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. This technique provides unambiguous evidence of bond lengths, bond angles, and the conformation of the molecule in the solid state. For benzoxazine (B1645224) derivatives, it reveals the precise geometry of the oxazine ring and the spatial relationship of its substituents.
Research on related benzoxazine structures provides insight into the structural data that can be obtained. For instance, the analysis of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol, formed from the reaction of benzil (B1666583) and o-aminophenol, confirmed its structure as a stable hemiacetal through X-ray analysis. researchgate.net Similarly, the crystal structure of 3-(4-Chlorophenyl)-2H-benz[b] yale.edurasayanjournal.co.inoxazine was determined, showing centrosymmetric hydrogen bonding between pairs of molecules. researchgate.net
The data obtained from these analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing. researchgate.netnih.gov
Interactive Table: Crystallographic Data for Representative Benzoxazine and Related Heterocyclic Derivatives
| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| 3-(4-Chlorophenyl)-2H-benz[b] yale.edurasayanjournal.co.inoxazine | C₁₄H₁₀ClNO | Monoclinic | P2₁/c | a = 13.861 Å, b = 5.834 Å, c = 14.903 Å, β = 110.65° | researchgate.net |
| 1′-(prop-2-yn-1-yl)-1,4-dihydrospiro[benzo[d] yale.eduwikipedia.orgoxazine-2,3′-indolin]-2′-one | C₁₈H₁₄N₂O₂ | Triclinic | P-1 | a = 5.5571 Å, b = 8.5404 Å, c = 15.4542 Å, α = 85.884°, β = 86.814°, γ = 74.125° | nih.gov |
| (Z)-2-benzylidene-4-methyl-2H-benzo[b] yale.edurasayanjournal.co.inthiazin-3(4H)-one | C₁₆H₁₃NOS | Monoclinic | P2₁/c | a = 9.1497 Å, b = 14.7052 Å, c = 10.0037 Å, β = 97.051° | nih.gov |
| 5-Chloro-3-(2-(4-((4-Chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazineylidene)indolin-2-One | C₂₂H₂₀ClN₈O | Triclinic | P-1 | a = 10.3368 Å, b = 11.9804 Å, c = 12.7250 Å, α = 100.904°, β = 107.959°, γ = 109.638° | mdpi.com |
Vibrational Circular Dichroism (VCD) and Chiroptical Spectroscopy for Absolute Configuration Determination
When a derivative of 3-isopropyl-2H-benzo[b] yale.edurasayanjournal.co.inoxazine is chiral, it can exist as a pair of non-superimposable mirror images known as enantiomers. This chirality typically arises from the stereocenter at the C3 position. While standard spectroscopic methods can confirm the chemical structure, they cannot distinguish between enantiomers. Chiroptical techniques, particularly Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration (AC) of a chiral molecule, assigning it as either R or S. wikipedia.org
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique and highly sensitive fingerprint of the molecule's three-dimensional structure, including its absolute stereochemistry. wikipedia.org The determination of the AC for a chiral benzoxazine derivative involves comparing the experimentally measured VCD spectrum with theoretical spectra generated for both the R and S enantiomers using quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov A match between the experimental spectrum and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration.
The synthesis of chiral benzoxazine monomers from enantiomerically pure precursors has been reported, highlighting the importance of stereochemical control in this class of compounds. researchgate.net For such molecules, VCD would be the ideal technique to confirm that the stereochemical integrity is maintained throughout the synthetic process. Alternative chiroptical methods that can be used to determine absolute configuration include Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), which is a form of UV-Visible spectroscopy. wikipedia.org
Interactive Table: Application of Chiroptical Spectroscopy for Chiral Benzoxazine Derivatives
| Sample | Technique | Principle | Outcome |
|---|---|---|---|
| Enantiomerically Pure Chiral Benzoxazine Derivative (e.g., (S)-isomer) | Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized IR light. The experimental spectrum is compared to DFT-calculated spectra. | Unambiguous assignment of the absolute configuration (R or S). wikipedia.org |
| Racemic Mixture of a Chiral Benzoxazine Derivative | Vibrational Circular Dichroism (VCD) | The VCD signals from the equal mixture of R and S enantiomers are equal in magnitude and opposite in sign, resulting in cancellation. | A null or silent VCD spectrum, confirming the sample is a racemic mixture. |
| Chiral Benzoxazine Derivative | Optical Rotatory Dispersion (ORD) / Electronic Circular Dichroism (ECD) | Measures the rotation of plane-polarized light or the differential absorption of circularly polarized UV-Vis light as a function of wavelength. | Provides information on the stereochemistry, which can be used to determine the absolute configuration, often by comparison with known compounds or theoretical models. wikipedia.org |
Computational and Theoretical Chemistry Approaches for 3 Isopropyl 2h Benzo B 1 2 Oxazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine electronic structure, reactivity, and various spectroscopic parameters.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a mainstay of computational chemistry for investigating the electronic properties of molecules. It is frequently used to calculate parameters such as orbital energies, electron density distribution, and reactivity indices. However, a detailed search of scientific databases and chemical literature found no specific DFT studies published for 3-Isopropyl-2H-benzo[b] nih.govresearchgate.netoxazine (B8389632) . While DFT has been applied to the broader class of benzoxazines to understand their structure and potential activities, dedicated research on the electronic structure and reactivity of the 3-isopropyl substituted variant is not available.
Molecular Orbital Analysis and Frontier Orbital Theory
Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity and electronic transitions. The energy gap between these frontier orbitals is a key indicator of molecular stability. At present, there are no published studies that specifically report on the molecular orbital analysis or the HOMO-LUMO gap for 3-Isopropyl-2H-benzo[b] nih.govresearchgate.netoxazine .
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Quantum chemical methods, especially DFT, are often employed to predict spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical spectra can aid in the structural elucidation of newly synthesized compounds. A thorough literature review did not yield any computational studies focused on predicting the NMR or IR spectra of 3-Isopropyl-2H-benzo[b] nih.govresearchgate.netoxazine .
In Silico Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger biological target, such as a protein or enzyme. This method is instrumental in drug discovery for screening potential therapeutic agents. An extensive search for in silico research found no molecular docking studies specifically involving 3-Isopropyl-2H-benzo[b] nih.govresearchgate.netoxazine with any biological targets. While numerous docking studies exist for other benzoxazine (B1645224) derivatives against various targets like acetylcholinesterase, bacterial proteins, and cancer-related enzymes, this specific compound has not been the subject of such investigations in published literature. nih.govnih.govrsc.org
Photophysical Behavior and Excited State Dynamics Investigations
The photophysical properties of molecules, such as their absorption and emission of light, are governed by their electronic structure and the transitions between electronic states. Computational chemistry provides powerful tools to investigate these phenomena at a molecular level. For the 2H-benzo[b] nih.govresearchgate.netoxazine scaffold and its derivatives, theoretical methods are employed to predict their electronic spectra and understand the nature of their excited states, which is crucial for applications in materials science and as fluorescent probes.
The primary computational method for studying excited states is Time-Dependent Density Functional Theory (TD-DFT) . This approach is used to calculate the energies of vertical electronic excitations, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. By analyzing the molecular orbitals involved in these transitions, researchers can characterize them, for instance, as π→π* or n→π* transitions. This analysis is fundamental to understanding the color and photostability of these compounds.
Theoretical studies on related heterocyclic systems, such as 1,2-oxazines, have utilized TD-DFT to determine the absolute configuration of complex natural products by comparing calculated and experimental electronic circular dichroism (ECD) spectra. researchgate.net Furthermore, the computation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a standard practice. The energy gap between the HOMO and LUMO provides a qualitative understanding of the electronic transition energies and the chemical reactivity of the molecule. researchgate.net For instance, theoretical analysis of certain 1,2-oxazine-containing systems has been used to assess their optical and electronic properties for potential use in molecular wires. researchgate.net While specific data tables for 3-isopropyl-2H-benzo[b] nih.govresearchgate.netoxazine are not available, the methodologies used in related systems are summarized below.
Table 1: Computational Methods for Photophysical Analysis of Oxazine Derivatives
| Computational Method | Property Investigated | Typical Application | Reference |
|---|---|---|---|
| Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies, UV-Vis Spectra, ECD Spectra | Prediction of absorption spectra and determination of absolute configuration. | researchgate.net |
Reaction Pathway Exploration and Transition State Characterization
Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, and more importantly, locate the transition states that connect them. The energy of the transition state determines the activation energy barrier and thus the rate of the reaction.
For the synthesis of the benzo[b] nih.govresearchgate.netoxazine core and its derivatives, Density Functional Theory (DFT) calculations are the workhorse method. Studies on the formation of related benzo nih.govresearchgate.netoxazin-3(4H)-one structures have employed DFT to propose detailed reaction mechanisms. nih.gov For example, the formation of a novel bicyclic system containing the benzo nih.govresearchgate.netoxazin-3(4H)-one moiety was rationalized through DFT calculations, which suggested that the energy barriers for a proposed Favorskii-like rearrangement could be overcome by the energy released from an exothermic step in the reaction pathway. nih.gov
In another study focusing on the synthesis of 1,4-benzoxazine derivatives, computational methods were used to study the stability of intermediates and the interactions in the final products. researchgate.net The synthesis proceeded through a highly reactive o-quinonimine intermediate. DFT calculations at the PBE0-D3/def2-TZVP level of theory were subsequently used to analyze the non-covalent interactions, such as π-π stacking and hydrogen bonds, that stabilize the crystal structure of the resulting products. researchgate.net
The characterization of a transition state is confirmed by a frequency calculation, where a true transition state structure possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The specific functional and basis set used for these calculations are critical for obtaining accurate results.
Table 2: DFT Functionals and Basis Sets Used in Reaction Mechanism Studies of Benzoxazine Derivatives
| Computational Task | Level of Theory | System Studied | Reference |
|---|---|---|---|
| Reaction Mechanism Proposal | DFT | Formation of a benzo nih.govresearchgate.netoxazin-3(4H)-one moiety | nih.gov |
| Interaction Energy Analysis | PBE0-D3/def2-TZVP | Analysis of intermolecular interactions in 1,4-benzoxazine derivatives | researchgate.net |
These examples highlight how computational exploration provides deep mechanistic insights that are often difficult to obtain through experimental means alone. Such studies are crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes to access complex heterocyclic scaffolds like 3-isopropyl-2H-benzo[b] nih.govresearchgate.netoxazine.
Exploration of Structure Activity Relationships Sar in 3 Isopropyl 2h Benzo B 1 2 Oxazine Analogs
Identification of Key Structural Motifs within the 3-Isopropyl-2H-benzo[b]nih.govnih.govoxazine Scaffold Influencing Biological Potency
The 2H-benzo[b] nih.govnih.govoxazine (B8389632) core, a fusion of a benzene (B151609) ring and a 1,4-oxazine ring, is a fundamental structural motif critical for the biological activity of this class of compounds. This bicyclic system provides a rigid framework that appropriately positions key pharmacophoric features for interaction with biological targets. The presence of the oxygen and nitrogen heteroatoms in the oxazine ring introduces polarity and the potential for hydrogen bonding, which are often crucial for molecular recognition at receptor binding sites. nih.govnih.gov
The introduction of an isopropyl group at the 3-position of the oxazine ring is a key determinant of biological potency. This bulky, lipophilic substituent can significantly influence the compound's interaction with target proteins, potentially by fitting into hydrophobic pockets within the active site. The size and shape of the substituent at this position are critical, with variations leading to a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.govrasayanjournal.co.in For instance, in a series of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives, the nature of the substituent at the 3-position was found to be a key factor influencing their activity as PI3Kα inhibitors. nih.gov
Impact of Substituent Effects on the Benzo and Oxazine Rings
Substitutions on both the benzo and oxazine rings of the 3-Isopropyl-2H-benzo[b] nih.govnih.govoxazine scaffold have a profound impact on the resulting biological activity. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic characteristics.
On the benzo ring, the introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the entire scaffold, affecting its ability to participate in electronic interactions with biological targets. For example, in a study of 2H-benzo[b] nih.govnih.govoxazine derivatives, the presence of specific substituents on the benzene ring was shown to be crucial for their cytotoxic activity against cancer cell lines. nih.gov Another study on the antibacterial activity of 2H-benzo[b] nih.govnih.govoxazines demonstrated that the type and position of substituents on the aromatic ring significantly influenced their efficacy against various bacterial strains. arkat-usa.org For instance, a compound bearing a chlorine and a methyl group on the benzo ring exhibited higher antibacterial activity against certain strains. arkat-usa.org
Substitutions on the oxazine ring, particularly at the N-4 position, can also dramatically alter biological activity. The nitrogen atom in the oxazine ring is a common site for modification, allowing for the introduction of various side chains that can extend into different regions of a binding pocket. In the context of PI3Kα inhibitors, modifications at the N-4 position of the 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one scaffold led to significant variations in antiproliferative activity. nih.gov
The following table summarizes the observed impact of various substituents on the biological activity of 2H-benzo[b] nih.govnih.govoxazine analogs based on data from the literature:
| Compound ID | Substituent on Benzo Ring | Substituent on Oxazine Ring (other than C3-isopropyl) | Biological Activity | Reference |
| 10 | Unsubstituted | Varied | Inhibition of hypoxic cancer cell growth | nih.gov |
| 11 | Unsubstituted | Varied | Inhibition of hypoxic cancer cell growth | nih.gov |
| 3b | H | CH3 | Antibacterial activity | arkat-usa.org |
| 3d | CH3, OCH3 | H | Antioxidant activity | arkat-usa.org |
| 3h | CH3, Cl | H | Antibacterial activity | arkat-usa.org |
| 3j | CH3 | H | Antibacterial activity | arkat-usa.org |
| 3k | H | OCH3 | Antibacterial activity | arkat-usa.org |
| 7f | Varied | Varied | PI3Kα inhibition | nih.gov |
Stereochemical Influences on Activity and Molecular Recognition
The presence of a chiral center at the 3-position of the 2H-benzo[b] nih.govnih.govoxazine ring, introduced by the isopropyl substituent, implies that this compound can exist as a pair of enantiomers. Stereochemistry is a critical factor in molecular recognition, as biological macromolecules such as enzymes and receptors are themselves chiral. Consequently, the different spatial arrangements of the enantiomers can lead to significant differences in their biological activity, a phenomenon known as stereoselectivity.
While direct studies on the separated enantiomers of 3-Isopropyl-2H-benzo[b] nih.govnih.govoxazine are limited in the available literature, the principles of stereospecificity are well-established for other chiral heterocyclic compounds. For instance, the chiral resolution of 1,2-benzothiazine derivatives, a related sulfur-containing scaffold, revealed that the biological activity of the individual enantiomers as aldose reductase inhibitors differed significantly. nih.gov The (R)-(-)-enantiomer was found to be 35 times more active than its (S)-(+)-counterpart, highlighting the profound impact of stereochemistry on molecular recognition by the target enzyme. nih.gov
The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate how they fit into the chiral binding site of a biological target. One enantiomer may adopt a conformation that allows for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) with the amino acid residues of the binding pocket, leading to high affinity and potent biological activity. In contrast, its mirror image may not be able to achieve the same favorable interactions, resulting in weaker binding and reduced or no activity. The development of stereospecific syntheses for 3,4-dihydro-2H-1,4-thiazines further underscores the importance of controlling stereochemistry in the synthesis of bioactive heterocyclic compounds. rsc.org
Correlation of Computational Descriptors with Observed Activities
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are invaluable tools for understanding the correlation between the physicochemical properties of molecules and their biological activities. These approaches allow for the identification of key molecular descriptors that govern the potency of a series of compounds.
For analogs of 3-Isopropyl-2H-benzo[b] nih.govnih.govoxazine, various computational descriptors can be correlated with their observed biological activities. These descriptors can be broadly categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). For instance, in a series of triazole-functionalized 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones, molecular docking studies were used to explore the binding interactions with the active site of Staphylococcus aureus dehydrosqualene synthase. nih.gov The results revealed that compounds with high binding energies and strong hydrogen bond interactions exhibited potent antimicrobial activity, demonstrating a clear correlation between computational predictions and experimental observations. nih.gov
Molecular docking simulations of 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives, a closely related scaffold, with acetylcholinesterase revealed that specific π-π stacking and hydrogen bonding interactions with key amino acid residues in the active site were crucial for inhibitory activity. nih.gov Similarly, for a series of 1,3-oxazepine and benzoxazepine derivatives, molecular docking was employed to predict their binding affinity and preferred orientation within bacterial protein receptors, providing insights into their antibacterial mechanism. researchgate.net These studies underscore the power of computational approaches in rationalizing the SAR of heterocyclic compounds and in guiding the design of more potent analogs.
Design Principles for Rational Scaffold Modification in 3-Isopropyl-2H-benzo[b]nih.govnih.govoxazine Derivatives
The rational design of novel 3-Isopropyl-2H-benzo[b] nih.govnih.govoxazine derivatives with enhanced biological activity relies on a thorough understanding of the SAR of this scaffold. Several key design principles can be derived from the available literature.
A primary principle is the strategic modification of the substituents on both the benzo and oxazine rings to optimize interactions with the target protein. This can involve the introduction of groups that can form additional hydrogen bonds, enhance hydrophobic interactions, or modulate the electronic properties of the scaffold. For example, the synthesis of a library of 2H-benzo[b] nih.govnih.govoxazine derivatives to target hypoxic cancer cells was based on the principle of introducing a reductive group to create a hybrid compound with both reductive and cytotoxic properties. nih.gov
Another important design strategy is the application of molecular hybridization, which involves combining the 2H-benzo[b] nih.govnih.govoxazine scaffold with other known pharmacophores to create novel hybrid molecules with potentially synergistic or enhanced activities. The synthesis of triazole-functionalized 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones is a prime example of this approach, where the benzoxazine (B1645224) core was combined with a triazole moiety to generate potent antimicrobial agents. nih.gov
Furthermore, computational tools such as molecular docking and QSAR can be employed to guide the design process. By building a computational model of the target protein and docking various virtual analogs of 3-Isopropyl-2H-benzo[b] nih.govnih.govoxazine, it is possible to predict which modifications are most likely to improve binding affinity and biological activity. This in silico screening approach can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources. The sustainable synthesis of 3-aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones coupled with in silico screening represents a modern and effective strategy for the discovery of new drug candidates. nih.gov
Finally, considering the stereochemical aspects of the 3-isopropyl group is crucial. The development of stereoselective synthetic methods to obtain pure enantiomers and the subsequent evaluation of their individual biological activities would be a key step in designing more potent and selective drugs.
Pharmacological and Biological Research Potential of 3 Isopropyl 2h Benzo B 1 2 Oxazine and Its Derivatives General, Non Clinical Focus
Antimicrobial Research Potential (Antibacterial, Antifungal)
The search for novel antimicrobial agents is a critical area of research, and benzoxazine (B1645224) derivatives have been investigated for their potential to combat various pathogens. Studies have revealed that these compounds exhibit a range of antibacterial and antifungal activities.
Antibacterial Research:
A number of studies have demonstrated the antibacterial potential of 2H-benzo[b] nih.govnih.govoxazine (B8389632) derivatives. For instance, a series of these compounds, when tested against Gram-positive and Gram-negative bacteria, showed promising results. One study reported that a compound with chlorine and methyl substituents, designated as 3h , exhibited notable antibacterial activity with inhibition zones ranging from 14-19mm. rsc.orgnih.gov Specifically, it showed an inhibition zone of 19mm against Escherichia coli and 17mm against Bacillus subtilis. rsc.org Another derivative, 3j , also displayed good inhibition against all tested bacterial strains, with an 18mm inhibition zone against Klebsiella pneumonia. rsc.org Furthermore, compound 3b showed a maximum inhibition zone of 18mm against Staphylococcus aureus, and compound 3k had a 19mm inhibition zone against Bacillus subtilis. rsc.org
In a different study, newly synthesized 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives were evaluated for their in vitro antimicrobial activity against three strains of Gram-positive and three strains of Gram-negative bacteria. nih.gov Some of these compounds demonstrated antibacterial activity ranging from moderate to excellent. nih.gov The antimicrobial potential of some benzoxazine derivatives is thought to be enhanced by the presence of a 2-aminothiazole (B372263) moiety in their structure. nih.gov
Another investigation into triazole-functionalized 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones identified compounds 9c, 9d, and 9e as promising antimicrobial leads. nih.gov Molecular docking studies suggested that these derivatives may exert their effect by interacting with the dehydrosqualene synthase of Staphylococcus aureus. nih.gov Additionally, research on benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives revealed potency against both Gram-positive and Gram-negative microorganisms, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL. sigmaaldrich.com The presence of a fluorine atom was suggested to play a significant role in enhancing the antimicrobial properties of these compounds. sigmaaldrich.com
| Compound | Bacterial Strain | Activity/Inhibition Zone | Source |
|---|---|---|---|
| Compound 3h | Escherichia coli | 19mm | rsc.org |
| Compound 3h | Bacillus subtilis | 17mm | rsc.org |
| Compound 3j | Klebsiella pneumonia | 18mm | rsc.org |
| Compound 3b | Staphylococcus aureus | 18mm | rsc.org |
| Compound 3k | Bacillus subtilis | 19mm | rsc.org |
| Compounds 9c, 9d, 9e | General Antimicrobial | Promising leads | nih.gov |
| Benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives | Gram-positive & Gram-negative bacteria | MIC: 16-64 µg/mL | sigmaaldrich.com |
Antifungal Research:
The antifungal potential of benzoxazine derivatives has also been a subject of investigation. A series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were synthesized and evaluated for their in vitro antifungal activities against several plant pathogenic fungi, including Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, Capsicum wilt, and Phytophthora capsica. mdpi.com The preliminary results indicated that some of these compounds possessed considerable activity against the tested fungi. mdpi.com
One particular derivative, Compound B2 , demonstrated excellent activity against Aspergillus fumigatus and Candida albicans, with minimum inhibitory concentrations (MIC) of 0.98 and 0.49 μg/ml, respectively, which was noted as being better than the commercial antifungal agent amphotericin B. mdpi.com Another derivative, Compound B3 , displayed a broad spectrum of antifungal activities against several clinically relevant fungal strains. mdpi.com Furthermore, Compound A3 showed strong inhibitory activities against Candida albicans MTCC 3017, Candida albicans ATCC 90028, and Candida glabrata ATCC 90030. mdpi.com
| Compound | Fungal Strain | Activity (MIC) | Source |
|---|---|---|---|
| Compound B2 | Aspergillus fumigatus | 0.98 µg/ml | mdpi.com |
| Compound B2 | Candida albicans | 0.49 µg/ml | mdpi.com |
| Compound A3 | Candida albicans MTCC 3017 | Strong inhibition | mdpi.com |
| Compound A3 | Candida albicans ATCC 90028 | Strong inhibition | mdpi.com |
| Compound A3 | Candida glabrata ATCC 90030 | Strong inhibition | mdpi.com |
Anti-Inflammatory Research Potential
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Benzoxazine derivatives have been explored for their potential to modulate inflammatory pathways.
A study focused on 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety investigated their anti-inflammatory activity in lipopolysaccharide (LPS)-induced BV-2 microglial cells. nih.gov The study aimed to discover lead compounds for treating neurodegenerative diseases where neuroinflammation plays a key role. nih.gov The screening for anti-inflammatory activity revealed that compounds e2, e16, and e20 exhibited the most promising effects without significant cytotoxicity. nih.gov These compounds were found to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in the stimulated microglial cells. nih.gov
Another research group designed and synthesized a series of novel 1,2,3-triazole-substituted N-phenyl isoxazolone derivatives, with one compound, 6m , showing significant inhibition of IL-1β secretion with an IC₅₀ of 7.9 ± 1.36 µM. nih.gov While not a direct benzoxazine, this highlights the potential of the triazole moiety, which has been successfully incorporated into benzoxazine scaffolds. Furthermore, a benzoxazine derivative, compound 27 , significantly inhibited the inflammatory cytokines TNF-α and IL-1β with IC₅₀ values of 7.83 ± 0.95 µM and 15.84 ± 0.82 µM, respectively. nih.gov
| Compound | Target/Assay | Activity (IC₅₀) | Source |
|---|---|---|---|
| Compounds e2, e16, e20 | NO production in BV-2 cells | Promising inhibition | nih.gov |
| Compound 6m | IL-1β secretion | 7.9 ± 1.36 µM | nih.gov |
| Compound 27 | TNF-α inhibition | 7.83 ± 0.95 µM | nih.gov |
| Compound 27 | IL-1β inhibition | 15.84 ± 0.82 µM | nih.gov |
Antioxidant Research Potential
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of various diseases. Benzoxazine derivatives have demonstrated potential as antioxidant agents.
In one study, a series of C-3 tethered 2-oxo-benzo nih.govnih.govoxazines were synthesized and evaluated for their in vitro antioxidant activities using DPPH free radical scavenging and FRAP assays. researchgate.net The results showed promising antioxidant activities with IC₅₀ values ranging from 4.74 ± 0.08 to 92.20 ± 1.54 μg/mL, with ascorbic acid as a standard reference (IC₅₀ = 4.57 μg/mL). nih.govresearchgate.net Another study reported that a 2H-benzo[b] nih.govnih.govoxazine derivative with methoxy (B1213986) and methyl substituents, compound 3d , showed high antioxidant activity with an IC₅₀ value of 53.33 μg/mL. rsc.orgnih.gov
A separate investigation into 3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine analogues also revealed strong antioxidant activity, with some compounds even surpassing the positive control, Trolox. The compound 3-(4-ethoxyphenyl)-6-methyl-2H-benzo[b] nih.govnih.govoxazine (4d) was noted as a particularly effective antioxidant in both radical scavenging and reducing power assays. The antioxidant potential of these compounds was found to be influenced by the introduction of electron-donating and electron-withdrawing groups on the aromatic rings. nih.gov
| Compound/Derivative Series | Assay | Activity (IC₅₀) | Source |
|---|---|---|---|
| C-3 tethered 2-oxo-benzo nih.govnih.govoxazines | DPPH | 4.74 ± 0.08 to 92.20 ± 1.54 μg/mL | nih.govresearchgate.net |
| Compound 3d | DPPH | 53.33 μg/mL | rsc.orgnih.gov |
| 3-(4-ethoxyphenyl)-6-methyl-2H-benzo[b] nih.govnih.govoxazine (4d) | Radical scavenging & reducing power | Better than Trolox |
Anticancer Research Potential
The development of new anticancer agents is a major focus of medicinal chemistry, and benzoxazine derivatives have been extensively studied for their antiproliferative activities against various cancer cell lines.
A series of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were evaluated for their anticancer activity against several human cancer cell lines, including lung (A549), liver (Huh7), breast (MCF-7), colon (HCT-116), and ovary (SKOV3). nih.gov Compounds 14b and 14c demonstrated the strongest inhibitory effects against A549 cells, with IC₅₀ values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively. nih.gov These compounds were found to induce autophagy and DNA damage in tumor cells. nih.gov
In another study, a small library of 2H-benzo[b] nih.govnih.govoxazine derivatives was tested on HepG2 cells under both normal and hypoxic (low oxygen) conditions, which are characteristic of the tumor microenvironment. Compounds 10 and 11 were found to specifically inhibit hypoxic cancer cell growth with IC₅₀ values of 87 ± 1.8 μM and 10 ± 3.7 μM, respectively, while having minimal effect on cells in normal oxygen conditions. Compound 10 was also shown to down-regulate hypoxia-induced genes like HIF-1α, P21, and VEGF.
Furthermore, a class of 4-phenyl-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives were designed as PI3K/mTOR dual inhibitors, targeting a key signaling pathway in cancer cell growth. Compound 8d-1 was identified as a potent inhibitor with an IC₅₀ of 0.63 nM against PI3Kα and demonstrated significant tumor growth inhibition in animal models.
| Compound/Derivative Series | Cell Line | Activity (IC₅₀) | Mechanism of Action | Source |
|---|---|---|---|---|
| Compound 14b | A549 (Lung) | 7.59 ± 0.31 μM | Induces autophagy and DNA damage | nih.gov |
| Compound 14c | A549 (Lung) | 18.52 ± 0.59 μM | Induces autophagy and DNA damage | nih.gov |
| Compound 10 | HepG2 (Hypoxic) | 87 ± 1.8 μM | Down-regulates HIF-1α, P21, VEGF | |
| Compound 11 | HepG2 (Hypoxic) | 10 ± 3.7 μM | - | |
| Compound 8d-1 | - | 0.63 nM (against PI3Kα) | PI3K/mTOR dual inhibitor |
Cholinesterase Inhibition Research Potential
Cholinesterase inhibitors are a class of drugs used to treat symptoms of neurodegenerative diseases like Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. Research has extended to benzoxazine and related heterocyclic structures to explore their potential in this area.
While direct studies on 3-isopropyl-2H-benzo[b] nih.govnih.govoxazine are limited, research on related derivatives shows promise. A study on 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives, which are structurally similar to benzoxazines, identified potent acetylcholinesterase (AChE) inhibitors. mdpi.com Compounds 3i and 3j from this series displayed significant inhibitory activity against AChE with IC₅₀ values of 0.027 µM and 0.025 µM, respectively, comparable to the reference drug donepezil (B133215) (IC₅₀ = 0.021 µM). mdpi.com
Another study synthesized a series of benzothiazolone derivatives and evaluated their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Most of these compounds showed a preference for inhibiting BChE over AChE. Compound M13 was the most potent BChE inhibitor with an IC₅₀ value of 1.21 μM. These findings suggest that the broader benzoxazine and related heterocyclic scaffolds are viable starting points for the design of new cholinesterase inhibitors.
| Compound/Derivative Series | Enzyme | Activity (IC₅₀) | Source |
|---|---|---|---|
| Compound 3i (Benzothiazinone derivative) | AChE | 0.027 µM | mdpi.com |
| Compound 3j (Benzothiazinone derivative) | AChE | 0.025 µM | mdpi.com |
| Donepezil (Reference) | AChE | 0.021 µM | mdpi.com |
| Compound M13 (Benzothiazolone derivative) | BChE | 1.21 μM |
Platelet Aggregation Inhibition Research Potential
Platelet aggregation is a key process in hemostasis and thrombosis, and inhibitors of this process are important for the prevention and treatment of cardiovascular diseases. Several studies have investigated the potential of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives as platelet aggregation inhibitors.
In one study, a series of these derivatives were synthesized and tested for their ability to inhibit adenosine (B11128) 5'-diphosphate (ADP)-induced platelet aggregation. The compounds 7a-g showed inhibitory activity with IC₅₀ values ranging from 10.14 to 18.83 μmol/L. Compound 7a was the most potent in this series with an IC₅₀ of 10.14 μmol/L, though less potent than the control drugs ticlopidine (B1205844) (3.18 μmol/L) and aspirin (B1665792) (6.07 μmol/L).
Another investigation into 4,7-disubstituted-2H-benzo[b] nih.govnih.gov-oxazin-3(4H)-ones identified compound 9u as the most potent inhibitor, with an IC₅₀ of 9.20 μM, which was comparable to aspirin (IC₅₀ = 7.07 μM). Molecular docking studies suggested that these compounds might act as antagonists of the GPIIb/IIIa receptor, a key player in platelet aggregation. A further study on 1,4-benzoxazine-3(4H)-one derivatives identified compounds 8c and 8d as the most potent molecules, with IC₅₀ values of 8.99 µM and 8.94 µM, respectively, against ADP-induced platelet aggregation.
| Compound/Derivative Series | Assay | Activity (IC₅₀) | Source |
|---|---|---|---|
| Compound 7a | ADP-induced platelet aggregation | 10.14 μmol/L | |
| Compound 9u | Platelet aggregation | 9.20 μM | |
| Compound 8c | ADP-induced platelet aggregation | 8.99 µM | |
| Compound 8d | ADP-induced platelet aggregation | 8.94 µM |
Ferroptosis Inhibition Research Potential
Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. Inhibiting ferroptosis is a promising therapeutic strategy for various diseases, including acute organ injury and neurodegenerative disorders.
A study focused on the discovery of novel benzo[b] nih.govnih.govoxazine derivatives as ferroptosis inhibitors synthesized sixteen compounds and evaluated their antiferroptotic activity. The compound NYY-6a showed significant inhibitory activity against RSL3-induced ferroptosis across various cell lines, with an EC₅₀ value of approximately 50 nM. Mechanistic studies revealed that NYY-6a functions as a radical-trapping antioxidant, with an efficacy in diminishing lipid peroxidation comparable to well-known ferroptosis inhibitors like ferrostatin-1 and liproxstatin-1. Furthermore, these benzoxazine derivatives were shown to effectively ameliorate ferroptosis-related pathological conditions in a mouse model of acute liver injury, suggesting that NYY-6a could be a lead compound for further investigation in this area.
| Compound | Assay | Activity (EC₅₀) | Mechanism | Source |
|---|---|---|---|---|
| NYY-6a | RSL3-induced ferroptosis | ~50 nM | Radical-trapping antioxidant |
Kinase Inhibition Research Potential (e.g., AXL, PI3Kα)
The 2H-benzo[b] google.comuni-regensburg.deoxazine nucleus has emerged as a promising scaffold for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Research into 2,3-dihydro-benzo google.comuni-regensburg.deoxazine derivatives has identified their potential as inhibitors of phosphoinositide 3-kinases (PI3Ks). google.com PI3Ks are a family of lipid kinases involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K signaling pathway is frequently dysregulated in cancer and inflammatory conditions. A patent has disclosed a series of 2,3-dihydro-benzo google.comuni-regensburg.deoxazine derivatives as PI3K inhibitors, suggesting their therapeutic potential for a range of disorders, including autoimmune diseases, inflammatory conditions, and cancers. google.com The patent highlights the modulation of PI3K activity by these compounds, which are suitable for treating diseases mediated by PI3K enzymes. google.com
While direct evidence for AXL kinase inhibition by 3-isopropyl-2H-benzo[b] google.comuni-regensburg.deoxazine is not prominent in the available literature, the general class of benzoxazines has been explored for activity against various tyrosine kinases. For instance, a patent mentions that compounds targeting the Axl tyrosine kinase receptor family are of interest in therapeutic development. google.com Furthermore, studies on related heterocyclic systems often explore a wide range of kinases, and the 2H-benzo[b] google.comuni-regensburg.deoxazine scaffold represents a viable starting point for the design of novel AXL inhibitors.
In a notable study, derivatives of 2H-benzo[b] google.comuni-regensburg.deoxazin-3(4H)-one were identified as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9). nih.gov CDK9 is a key transcriptional regulator, and its inhibition is a promising strategy for treating hematologic malignancies. One of the identified compounds, 32k , demonstrated significant in vivo antitumor efficacy in xenograft models of multiple hematological tumors. nih.gov This research underscores the potential of the 2H-benzo[b] google.comuni-regensburg.deoxazine core in generating selective kinase inhibitors.
Table 1: Research Findings on Kinase Inhibition by 2H-benzo[b] google.comuni-regensburg.deoxazine Derivatives
| Compound Class | Target Kinase | Research Focus | Key Findings |
|---|---|---|---|
| 2,3-dihydro-benzo google.comuni-regensburg.deoxazine derivatives | PI3K | Treatment of PI3K-mediated disorders | Disclosed as potential PI3K inhibitors for inflammatory and autoimmune diseases, and cancer. google.com |
Other Emerging Biological Activities and Target Identification (e.g., PPARγ agonists, Anti-tuberculosis, Antimalarial, Antidiabetic)
Beyond kinase inhibition, the 2H-benzo[b] google.comuni-regensburg.deoxazine scaffold has been investigated for a variety of other biological activities, indicating its broad therapeutic potential.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonists: The benzoxazinone (B8607429) skeleton has been explored for its potential as PPARγ agonists. google.com PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism, making it an important target for the development of antidiabetic drugs. A PhD thesis has reported on 1,4-benzoxazine derivatives with PPARα and PPARγ agonist activity, suggesting their potential use in treating diabetes, hyperlipidemia, and other diabetic complications. nih.gov
Anti-tuberculosis Activity: The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. The 2H-benzo[b] google.comuni-regensburg.deoxazine scaffold has been identified as a promising starting point for the development of new anti-tuberculosis drugs. nih.govacs.org Research has shown that certain benzoxazine derivatives exhibit potent antimycobacterial activity. nih.gov For example, a series of 1,4-benzoxazinone-based compounds have demonstrated significant activity against various strains of M. tuberculosis, including resistant ones, with minimal cytotoxicity against mammalian cells. nih.gov
Antimalarial Activity: Malaria remains a significant global health issue, and the development of new antimalarial agents is a priority. The 2H-benzo[b] google.comuni-regensburg.deoxazine scaffold has shown promise in this area. While some studies on related oxazine structures showed limited promise, other research has indicated the potential of benzoxazine derivatives as antimalarial agents. dtic.mil For instance, a patent application has mentioned the potential of 2,3-dihydro-benzo google.comuni-regensburg.deoxazine derivatives in treating parasitic infections, including those caused by Plasmodium. google.com Furthermore, research on other heterocyclic systems has demonstrated that specific structural modifications can lead to potent antiplasmodial activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.gov
Antidiabetic Activity: The potential of 2H-benzo[b] google.comuni-regensburg.deoxazine derivatives in the management of diabetes extends beyond PPARγ agonism. A patent application has described benzo[b] google.comuni-regensburg.deoxazine derivatives as calcium-sensing receptor (CaSR) modulators, which could be useful in treating diseases associated with this receptor. google.com Another patent application covers compounds for treating hyperglycemia, indicating the potential of this chemical class in developing antidiabetic agents. google.com
Table 2: Emerging Biological Activities of 2H-benzo[b] google.comuni-regensburg.deoxazine Derivatives
| Biological Activity | Target/Application | Research Focus | Key Findings |
|---|---|---|---|
| PPARγ Agonism | Diabetes, Hyperlipidemia | Development of new antidiabetic agents | 1,4-benzoxazine derivatives showing PPARα and PPARγ agonist activity. nih.gov |
| Anti-tuberculosis | Mycobacterium tuberculosis | Discovery of novel antitubercular agents | 1,4-benzoxazinone derivatives with potent activity against drug-resistant strains. nih.gov |
| Antimalarial | Plasmodium species | Development of new antimalarial drugs | Mentioned as potential treatments for parasitic infections. google.com |
In Silico Screening and Virtual Ligand Design for Novel Biological Activities
Computational methods, including in silico screening and virtual ligand design, have become indispensable tools in modern drug discovery. These approaches enable the rapid and cost-effective identification of novel biological activities for chemical scaffolds like 2H-benzo[b] google.comuni-regensburg.deoxazine.
Several studies have utilized molecular docking to investigate the binding modes of 2H-benzo[b] google.comuni-regensburg.deoxazine derivatives with their biological targets. For example, docking studies have been employed to understand the interactions of 2H-benzo[b] google.comuni-regensburg.deoxazin-3(4H)-one derivatives with the active site of E. coli DNA gyrase, providing insights for the design of more potent antimicrobial agents. uni-regensburg.de Similarly, molecular docking has been used to complement experimental results in anticancer research involving 1,2,3-triazole-2H-benzo[b] google.comuni-regensburg.deoxazin-3(4H)-ones. researchgate.net
Virtual screening of large compound libraries has also been applied to identify novel inhibitors based on the 2H-benzo[b] google.comuni-regensburg.deoxazine scaffold. A protein-structure guided virtual screening approach successfully identified a (Z)-2-(3-chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b] google.comuni-regensburg.deoxazine-6-carboxamide as a GSK-3β inhibitor with an IC50 value of 1.6 µM in a cell-based assay. researchgate.net
Furthermore, patents describe methods for designing ligands that covalently bind to target proteins, which can involve docking a reversible ligand containing a 2H-benzo[b] google.comuni-regensburg.deoxazine core into the ligand-binding site of a protein and identifying nearby residues for covalent modification. google.com This highlights the utility of the scaffold in designing targeted covalent inhibitors. The application of these computational techniques is crucial for exploring the full therapeutic potential of the 2H-benzo[b] google.comuni-regensburg.deoxazine scaffold and for designing novel derivatives with enhanced activity and selectivity for a wide range of biological targets.
Table 3: Application of In Silico Methods for 2H-benzo[b] google.comuni-regensburg.deoxazine Derivatives
| Method | Application | Target/Purpose | Key Findings |
|---|---|---|---|
| Molecular Docking | Antimicrobial Research | E. coli DNA gyrase | Elucidation of binding interactions to guide structure-based design. uni-regensburg.de |
| Molecular Docking | Anticancer Research | Various cancer targets | Complementation of experimental results and understanding structure-activity relationships. researchgate.net |
| Virtual Screening | Kinase Inhibitor Discovery | GSK-3β | Identification of a novel benzoxazine-based GSK-3β inhibitor. researchgate.net |
Future Research Directions and Unexplored Avenues for 3 Isopropyl 2h Benzo B 1 2 Oxazine
Development of Novel and Efficient Synthetic Routes for Specific Derivatives
The synthesis of the 2H-benzo[b] nih.govnih.govoxazine (B8389632) core has been approached through various methods, each with distinct advantages. Current research highlights the efficacy of microwave-assisted protocols, which significantly reduce reaction times to as little as 3-5 minutes and improve yields (70-86%) and purity in an environmentally benign manner. arkat-usa.org One established method involves the reaction of 2-aminophenols with phenacylbromides using a base catalyst like cesium carbonate. arkat-usa.org Another approach utilizes a phase transfer catalyst, tetrabutylammonium (B224687) hydrogen sulfate (B86663), for the reaction between 2-aminophenol (B121084) and 2-bromo-4-chloroacetophenone. nih.gov
For certain derivatives, particularly 3-aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones, sustainable metal-free methods employing microwave-assisted Nucleophilic Aromatic Substitution (SNAr) have proven effective. nih.govresearchgate.net This strategy involves the Csp²–Csp² coupling of a 3-chloro-1,4-benzoxazin-2-one intermediate with a nucleophile, offering good yields (55-82%) in short reaction times (7-12 minutes). nih.govresearchgate.net Ultrasound-assisted synthesis "on water" has also been reported for producing C-3 tethered 2-oxo-benzo nih.govnih.govoxazines in excellent yields. nih.gov
Future research should focus on developing stereoselective synthetic routes to control the chirality of substituted benzoxazines, which is crucial for optimizing interactions with biological targets. The exploration of flow chemistry could offer superior control over reaction parameters, leading to higher purity and scalability. Furthermore, designing one-pot, multi-component reactions would enhance synthetic efficiency and allow for the rapid generation of diverse derivatives for screening libraries.
| Synthetic Method | Key Reagents/Conditions | Primary Advantages | Reference |
| Microwave-Assisted Synthesis | 2-aminophenols, phenacylbromides, Cs₂CO₃ | Rapid (3-5 min), high yields (70-86%), eco-friendly | arkat-usa.org |
| Phase Transfer Catalysis | 2-aminophenol, 2-bromo-4-chloroacetophenone, K₂CO₃, TBAHS | Modified conventional heating method | nih.gov |
| Microwave-Assisted SNAr | 3-chloro-1,4-benzoxazin-2-one, Indoles | Metal-free, sustainable, rapid (7-12 min) | nih.govresearchgate.net |
| Ultrasound-Assisted Synthesis | Substituted oxazin-2-ones, water as solvent | High yields (up to 98%), "on water" conditions | nih.gov |
| Multi-step Conventional | Condensation, reduction, O-alkylation, Smiles rearrangement | Access to complex oxazin-3(4H)-ones | nih.gov |
Comprehensive Exploration of Reactivity Profiles and Novel Transformations
The known reactivity of the benzo[b] nih.govnih.govoxazine scaffold is largely centered on transformations that enable the synthesis of derivatives, such as the SNAr reactions at the C3-position. nih.govresearchgate.net The Smiles rearrangement has also been employed as a key transformation step in the synthesis of specific oxazin-3(4H)-one derivatives. nih.gov
However, a comprehensive profile of the reactivity of the 3-isopropyl substituted core remains largely unexplored. Future investigations should systematically probe its susceptibility to various chemical transformations. This includes:
Electrophilic Aromatic Substitution: Mapping the regioselectivity of nitration, halogenation, and Friedel-Crafts reactions on the benzene (B151609) ring to understand how the fused oxazine ring and the isopropyl group direct incoming electrophiles.
Reactions at Heteroatoms: Exploring N-alkylation and N-acylation to generate a new class of quaternary ammonium salts or amides with potentially altered solubility and biological activity.
Oxazine Ring Transformations: Investigating ring-opening reactions under acidic or basic conditions to yield novel acyclic structures, or cycloaddition reactions across the C=C bond to build more complex polycyclic systems.
Side-Chain Modification: Functionalizing the isopropyl group itself through radical halogenation followed by nucleophilic substitution to attach different pharmacophores.
Advanced Structural Characterization of Complex Benzo[b]nih.govnih.govoxazine Adducts
The characterization of newly synthesized benzo[b] nih.govnih.govoxazine derivatives has been consistently achieved using a suite of standard spectroscopic techniques, including Fourier-Transform Infrared (FT-IR), Proton and Carbon Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS). nih.govarkat-usa.orgnih.govrasayanjournal.co.in These methods are fundamental for confirming the identity and purity of new compounds.
Looking forward, the structural elucidation of more complex adducts, reaction intermediates, or metabolites will necessitate the application of more advanced analytical methods. Single-crystal X-ray crystallography will be indispensable for obtaining unambiguous, three-dimensional structural information, especially for resolving stereochemistry and complex bonding arrangements. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, should be routinely employed to fully assign complex proton and carbon signals and to establish through-bond connectivity in intricate derivatives.
Deeper Integration of High-Throughput Screening and Computational Methods
The integration of computational chemistry with synthetic efforts has already shown promise in the study of benzo[b] nih.govnih.govoxazines. Several studies have successfully used in silico molecular docking to predict and validate the biological potential of new derivatives, particularly as antibacterial agents and antioxidants. nih.govfrontiersin.orgnih.govresearchgate.net This approach helps in understanding binding affinities and interaction profiles with specific biological targets. nih.govresearchgate.net The creation of small, targeted libraries of these compounds for biological evaluation is a preliminary step towards high-throughput screening. nih.gov
The next stage of research must involve a deeper and more predictive integration of these methods.
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models based on larger datasets of synthesized compounds can guide the design of new derivatives with enhanced potency and selectivity.
Molecular Dynamics (MD) Simulations: Moving beyond static docking, MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, revealing key stability and interaction patterns over time.
ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds early in the design phase can significantly reduce late-stage failures and focus synthetic efforts on candidates with more favorable drug-like profiles.
Investigation of Conformational Dynamics and Their Impact on Molecular Recognition
The 2H-benzo[b] nih.govnih.govoxazine ring is not planar, and its conformational flexibility, along with the rotational freedom of substituents like the isopropyl group, can profoundly impact how the molecule binds to a biological target. Currently, there is a lack of research on the conformational dynamics of this specific scaffold.
Future research should prioritize this area. Computational conformational analysis can be used to identify low-energy conformers and the energy barriers between them. Experimentally, variable-temperature NMR (VT-NMR) studies could provide direct evidence of conformational exchange processes. Understanding these dynamics is crucial, as the biologically active conformation may not be the lowest energy state in solution. This knowledge can inform the design of conformationally constrained analogues to lock the molecule into a more active shape, potentially leading to a significant increase in potency and selectivity.
Expanding the Scope of Biological Targets beyond Current Understandings
Derivatives of the 2H-benzo[b] nih.govnih.govoxazine scaffold have demonstrated a remarkable breadth of biological activities. Research has identified their potential as hypoxia-targeted anticancer agents, where they were found to down-regulate key genes like HIF-1α and VEGF. nih.gov Their efficacy as antibacterial agents against a wide range of Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis, is also well-documented. frontiersin.orgarkat-usa.orgresearchgate.netrasayanjournal.co.in Furthermore, various derivatives have shown promise as antioxidants, platelet aggregation inhibitors, and antifungal agents. nih.govfrontiersin.orgarkat-usa.orgnih.gov
While these findings are significant, the full therapeutic potential of this scaffold is likely much broader. Future research should aim to expand screening efforts to new and diverse biological targets. Based on the existing activity profile, logical next steps include investigating their potential as:
Antiviral Agents: Targeting key viral enzymes such as proteases or polymerases.
Kinase Inhibitors: The heterocyclic structure is a common feature in many kinase inhibitors used in oncology.
Ion Channel Modulators: Exploring effects on calcium, sodium, or potassium channels, which could have applications in cardiovascular or neurological disorders.
Anti-inflammatory Agents: Investigating the inhibition of enzymes like COX or LOX, or modulation of inflammatory signaling pathways.
| Derivative Class | Demonstrated Biological Activity | Key Findings | Reference |
| General 2H-benzo[b] nih.govnih.govoxazines | Hypoxia-targeted anticancer | Down-regulation of HIF-1α, P21, and VEGF genes in HepG2 cells. | nih.gov |
| Substituted 2H-benzo[b] nih.govnih.govoxazines | Antibacterial & Antioxidant | Good activity against E. coli and B. subtilis; notable DPPH scavenging. | arkat-usa.org |
| 3-Aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones | Antibacterial | Potential activity against Mycobacterium tuberculosis. | frontiersin.orgnih.gov |
| 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones | Platelet Aggregation Inhibition | Inhibited ADP-induced platelet aggregation. | nih.gov |
| C-3 Tethered 2-oxo-benzo nih.govnih.govoxazines | Antioxidant | Promising IC₅₀ values in DPPH free radical scavenging assays. | nih.gov |
Exploration of 3-Isopropyl-2H-benzo[b]nih.govnih.govoxazine in Materials Science and Non-Biological Applications
While the primary focus of benzoxazine (B1645224) research has been pharmaceutical, related heterocyclic structures have found applications in materials science. For instance, some 1,3-oxazine derivatives are noted for their use in polymer science. rasayanjournal.co.in The potential of the 3-isopropyl-2H-benzo[b] nih.govnih.govoxazine scaffold in non-biological applications remains a completely unexplored domain.
The inherent properties of the molecule—a rigid, aromatic, electron-rich heterocyclic system—suggest several avenues for future materials science research:
Organic Electronics: The fused aromatic system could be functionalized to create novel organic semiconductors, emitters for Organic Light-Emitting Diodes (OLEDs), or components for organic photovoltaics.
Corrosion Inhibitors: The presence of nitrogen and oxygen heteroatoms, which can coordinate to metal surfaces, makes these compounds attractive candidates for development as corrosion inhibitors for various metals and alloys.
Functional Dyes and Sensors: Modification of the benzene ring with electron-donating and withdrawing groups could lead to the development of novel dyes with interesting photophysical properties, potentially for use in sensing applications where binding to an analyte induces a colorimetric or fluorescent response.
Q & A
Q. What databases are critical for retrieving physicochemical data on this compound?
- Tools : Use SciFinder for synthesis pathways, Reaxys for reaction conditions, and NIST Chemistry WebBook for spectral data. Avoid Wikipedia; prioritize peer-reviewed journals via PubMed/Google Scholar .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
Advanced Research Questions
Q. How can contradictory NMR data for this compound derivatives be resolved?
- Analysis : Contradictions often arise from solvent effects or tautomerism. Compare data across solvents (CDCl₃ vs. DMSO-d₶) and use 2D NMR (COSY, HSQC) to confirm connectivity. Cross-validate with computational methods (DFT for chemical shift prediction) .
Q. What strategies improve regioselectivity in functionalizing the oxazine ring?
- Approach :
- Electrophilic substitution : Use directing groups (e.g., nitro) to control position.
- Catalysis : Pd-mediated cross-coupling (Suzuki) for aryl group introduction at C-2 .
- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilic attack at electron-deficient sites .
Q. How do computational models aid in predicting the reactivity of this compound?
- Methods :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- MD Simulations : Model solvation effects on reaction pathways (e.g., using Gaussian or ORCA) .
Q. What experimental controls are essential when studying this compound’s biological activity?
- Design : Include negative controls (DMSO vehicle), positive controls (e.g., doxorubicin for cytotoxicity assays), and triplicate runs. Validate purity via HPLC (>95%) to exclude confounding impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
